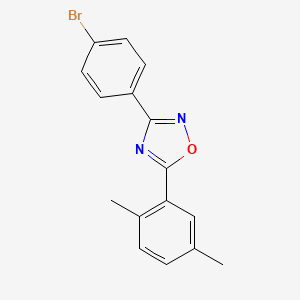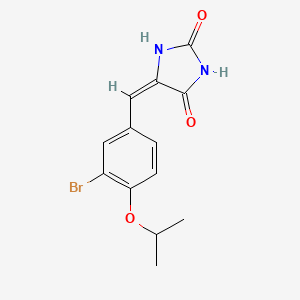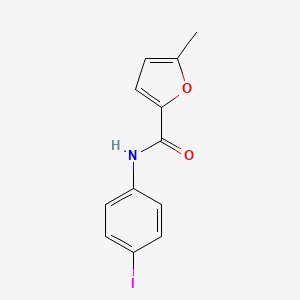
3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPOD and has a molecular formula of C17H15BrN2O. BPOD belongs to the class of oxadiazoles and has a unique structure that makes it an attractive candidate for various research studies.
作用機序
The mechanism of action of BPOD is not well understood. However, studies have shown that BPOD interacts with various cellular targets, including DNA, RNA, and proteins. BPOD has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication. BPOD has also been shown to induce the expression of various genes involved in apoptosis.
Biochemical and Physiological Effects:
BPOD has been shown to have various biochemical and physiological effects. Studies have shown that BPOD can induce apoptosis in cancer cells by regulating the expression of various genes. BPOD has also been shown to inhibit the growth of cancer cells by inhibiting the activity of various enzymes, including topoisomerase II. BPOD has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of BPOD is its ease of synthesis. BPOD can be synthesized in a laboratory setting using a relatively simple one-pot three-component reaction. BPOD is also relatively stable and can be stored for an extended period. However, one of the limitations of BPOD is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on BPOD. One of the directions is to study the mechanism of action of BPOD in more detail. Understanding the mechanism of action of BPOD can help in the development of more effective anticancer and neuroprotective agents. Another direction is to study the potential applications of BPOD in the field of organic electronics. BPOD-based organic semiconductors have shown excellent performance in terms of charge mobility and stability, and further research can lead to the development of more efficient organic electronic devices. Finally, more research is needed to study the potential applications of BPOD in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOD can be synthesized using a relatively simple one-pot three-component reaction and has been extensively studied for its potential applications in organic electronics and medicinal chemistry. BPOD has been shown to have various biochemical and physiological effects and has the potential to be used in the treatment of cancer and neurodegenerative diseases. Further research is needed to study the mechanism of action of BPOD and its potential applications in various fields.
合成法
The synthesis of BPOD involves the reaction of 4-bromoaniline and 2,5-dimethylphenyl isocyanide with triethylamine in the presence of acetic anhydride. The reaction proceeds via a one-pot three-component reaction and results in the formation of BPOD. The yield of this reaction is around 70% to 75%. This synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
BPOD has been extensively studied for its potential applications in various fields. One of the significant applications of BPOD is in the field of organic electronics. BPOD has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic field-effect transistors and organic photovoltaic cells. BPOD-based organic semiconductors have shown excellent performance in terms of charge mobility and stability.
Another application of BPOD is in the field of medicinal chemistry. BPOD has been identified as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPOD has been shown to induce apoptosis in cancer cells by regulating the expression of various genes. BPOD has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-3-4-11(2)14(9-10)16-18-15(19-20-16)12-5-7-13(17)8-6-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMQHLVWNOSIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)
![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)




![2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)
![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
